2,5-Diamino-4-picoline

Description

Significance of Aminopyridines in Modern Heterocyclic Chemistry

Aminopyridines represent a class of heterocyclic compounds that have garnered extensive interest in the scientific community over the past several decades. sciencepublishinggroup.comresearchgate.net Their significance lies in their versatile chemical nature and the wide spectrum of biological activities their derivatives exhibit. sciencepublishinggroup.comresearchgate.net These compounds are foundational building blocks in medicinal chemistry and materials science. The inclusion of an aminopyridine moiety, even a small one, can confer significant medicinal advantages to a target molecule. researchgate.net

In the realm of pharmaceuticals, aminopyridine derivatives are crucial intermediates in the synthesis of drugs, including anti-inflammatory and anti-cancer agents. chemimpex.com Research has demonstrated that derivatives of 2-aminopyridine (B139424), for instance, display a wide array of pharmacological activities, such as antibacterial, antiviral, and antifungal properties. researchgate.net Specifically, substituted 2,5-diaminopyridine (B189467) derivatives have been designed and synthesized as potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammation. nih.gov Beyond medicine, these compounds are integral to the formulation of agrochemicals, such as herbicides and pesticides, contributing to crop protection. chemimpex.com The inherent reactivity of the aminopyridine scaffold facilitates the development of novel compounds with potentially high bioactivity and reduced toxicity, making it a subject of continuous research. sciencepublishinggroup.comresearchgate.net

Historical Context and Evolution of Research on Substituted Pyridines

The history of pyridine (B92270), the parent heterocycle of picoline, dates back to the mid-19th century. It was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1846. illinois.educore.ac.uk For many years, coal tar was the primary source for research quantities of pyridine. illinois.edu The definitive chemical structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was proposed by Wilhelm Körner in 1869 and James Dewar in 1871, drawing an analogy to the structure of benzene. wikipedia.org

The growing recognition of the high bioactivity of pyridine-containing compounds spurred demand and intensified research into their synthesis and derivatization. illinois.edu This led to the development of hallmark synthetic methods, such as the Hantzsch pyridine synthesis and the Chichibabin amination reaction, the latter being a method to produce aminopyridines, though often requiring harsh reaction conditions. google.comresearchgate.net Over time, research evolved from isolating these compounds from natural sources to developing sophisticated synthetic routes to create specifically substituted pyridines. The Bohlmann-Rahtz pyridine synthesis, first described in 1939, became a major route to producing functionalized pyridines. core.ac.ukresearchgate.net The evolution of research continues, with modern studies focusing on creating complex, highly functionalized derivatives, such as the SF₅-substituted pyridines first reported in 1991, demonstrating the ongoing expansion of this chemical field. tandfonline.com

Structural Features and Classification of Picoline Derivatives in Academic Investigations

Picoline is the trivial name for methylpyridine, a derivative of pyridine where one hydrogen atom on the ring is substituted with a methyl group. wikipedia.org Picolines are classified as unsaturated heterocyclic compounds. uou.ac.in Like other substituted pyridines, they exist as positional isomers, which significantly influences their chemical and physical properties. solubilityofthings.com

The classification of picoline isomers is based on the position of the methyl group relative to the nitrogen atom in the pyridine ring:

2-Methylpyridine (α-picoline or ortho-picoline): The methyl group is on the carbon atom adjacent to the nitrogen (position 2).

3-Methylpyridine (β-picoline or meta-picoline): The methyl group is at position 3. wikipedia.orgsolubilityofthings.com

4-Methylpyridine (γ-picoline or para-picoline): The methyl group is at position 4. nih.gov

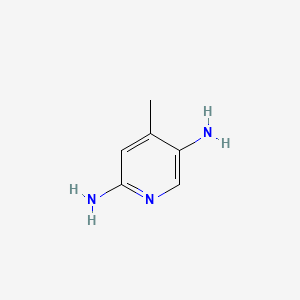

The compound of interest, 2,5-Diamino-4-picoline , is a more complex derivative. Its structure features a picoline core (a pyridine ring with a methyl group, specifically at position 4) and two amino (-NH₂) groups at positions 2 and 5. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. chemimpex.com

Table 1: Isomers of Picoline

| Property | 2-Picoline | 3-Picoline | 4-Picoline |

|---|---|---|---|

| Synonym | α-Picoline | β-Picoline | γ-Picoline |

| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 |

| Molecular Formula | C₆H₇N | C₆H₇N | C₆H₇N |

| Molar Mass | 93.13 g/mol | 93.13 g/mol | 93.13 g/mol |

| Boiling Point | 129 °C | 144 °C | 145 °C |

| Classification | ortho | meta | para |

Data sourced from various chemical databases. wikipedia.orgnih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 2,5-Diamino-4-methylpyridine |

| CAS Number | 6909-93-9 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| MDL Number | MFCD03427665 |

Data sourced from Chem-Impex. chemimpex.comchemimpex.com

Overview of Research Directions in Diaminopyridine Systems Relevant to this compound

Research involving diaminopyridine systems, including derivatives like this compound, is diverse and spans multiple scientific disciplines. The unique structure, featuring multiple nitrogen-based functional groups, makes these compounds versatile building blocks.

A primary area of investigation is medicinal chemistry . The diaminopyridine scaffold is a key component in the development of novel therapeutic agents. For example, researchers have actively designed and synthesized series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives to act as potential CXCR4 antagonists, which could play a role in mitigating cancer metastasis and inflammatory diseases. nih.gov Other diaminopyridine isomers, such as 3,4-diaminopyridine (B372788), are used as heterocyclic building blocks to prepare more complex scaffolds for organocatalysts and other biologically active molecules. sigmaaldrich.com

In materials science and polymer chemistry , diaminopyridines serve as monomers for the creation of advanced polymers. The two amino groups can react to form oligomers and polymers with functional groups like amides and imides. google.com These resulting materials have potential applications in various fields. For instance, a derivative of 2,6-diaminopyridine (B39239) has been effectively used as an extractant for the recovery of precious metal ions such as gold, palladium, and platinum, highlighting its utility in developing separation and purification technologies. mdpi.com Furthermore, certain diaminopyridine derivatives are investigated for their applications as electrical materials and fluorescent liquid crystals. kemdikbud.go.id

A third significant research direction is in agricultural chemistry . This compound itself is noted as an intermediate in the formulation of agrochemicals, including herbicides and pesticides, which are essential for modern agriculture. chemimpex.com The development of new synthetic routes and applications for these compounds continues to be an active area of academic and industrial research.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2,5-Diamino-4-methylpyridine |

| Pyridine | Azine, Azabenzene |

| Picoline | Methylpyridine |

| 2-Picoline | α-Picoline, 2-Methylpyridine |

| 3-Picoline | β-Picoline, 3-Methylpyridine |

| 4-Picoline | γ-Picoline, 4-Methylpyridine |

| 2-Aminopyridine | |

| 3,4-Diaminopyridine | 3,4-DAP |

| 2,6-Diaminopyridine | |

| Piperidine (B6355638) |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWAACWBNMVEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370307 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6909-93-9 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Approaches for the Synthesis of 2,5-Diamino-4-picoline and Analogous Diaminopyridines

Classical methods have long provided the foundation for constructing substituted pyridine (B92270) rings, often involving sequential reactions to build the desired molecule.

Direct amination of a pre-formed pyridine or picoline ring is a common strategy. Achieving the correct placement of the amino groups (regioselectivity) is the primary challenge.

One classical method is the Chichibabin reaction, which typically introduces an amino group at the 2- or 6-position of the pyridine ring using sodium amide. google.com For instance, 2,6-diaminopyridine (B39239) can be prepared by reacting pyridine with sodium amide in an organic solvent with a phase-transfer catalyst. google.com Another approach involves the amination of halopyridines. Palladium-catalyzed coupling reactions, known as Buchwald-Hartwig aminations, have been developed to form C-N bonds between halopyridines and amines with high efficiency. acs.org Similarly, copper-catalyzed aminations of halopyridines, sometimes assisted by microwave irradiation, provide a practical route to substituted diaminopyridines. researchgate.net

A more specialized method involves the activation of the pyridine ring as an N-oxide. This allows for regioselective amination at positions that might otherwise be unreactive. nih.gov For example, 3,5-disubstituted pyridine N-oxides can be selectively aminated using saccharin (B28170) as an ammonium (B1175870) surrogate, leading to substituted aminopyridines after an in-situ deprotection step. nih.gov Another strategy utilizes the conversion of pyridines into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. nih.gov This process is highly regioselective, typically favoring amination at the 4-position, or the 2-position if the 4-position is blocked. nih.gov

| Method | Reagents | Position of Amination | Key Features |

| Chichibabin Reaction | Sodium Amide, Phase-Transfer Catalyst | 2- and 6-positions | Classical direct amination. google.com |

| Buchwald-Hartwig Amination | Palladium Catalyst, Ligands, Base | Position of Halogen | Versatile for various amines. acs.org |

| Copper-Catalyzed Amination | Copper Catalyst, Base | Position of Halogen | Often microwave-assisted. researchgate.net |

| N-Oxide Amination | Pyridine N-oxide, Saccharin | Varies with substitution | Utilizes ring activation. nih.gov |

| Phosphorus-Mediated Amination | Phosphonium salt, Sodium Azide | 4-position (primarily) | Exclusively regioselective. nih.gov |

The fundamental pyridine ring of picoline can be constructed from acyclic precursors through condensation and subsequent cyclization reactions. These methods build the heterocyclic core from simpler, often commercially available starting materials. baranlab.orgacsgcipr.org

The Hantzsch pyridine synthesis is a well-known example, though it initially produces a dihydropyridine (B1217469) which must then be oxidized to the aromatic pyridine. acsgcipr.org More direct routes like the Bohlmann-Rahtz pyridine synthesis involve the reaction of an enamine with an ethynyl (B1212043) ketone, which undergoes a Michael addition followed by cyclodehydration to yield a polysubstituted pyridine with high regiocontrol. beilstein-journals.orgcore.ac.uk This method avoids the need for a separate oxidation step. acsgcipr.org Industrial preparations may involve gas-phase cyclocondensation of simple aldehydes and ketones with ammonia (B1221849) over a catalyst at high temperatures. For example, picolines can be prepared from acetaldehyde (B116499) and ammonia. youtube.com

Often, the synthesis of specifically substituted compounds like this compound requires a multi-step sequence. A common and effective strategy is the introduction of nitro groups onto the ring, followed by their chemical reduction to amino groups. For example, the synthesis of 3,4-diaminopyridine (B372788) can be achieved in high yield by the hydrogenation of 3-nitropyridin-4-amine using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This nitration-reduction sequence is a cornerstone of aminopyridine synthesis.

A specific route to 2-amino-4-methylpyridine (B118599) starts from ethyl 2-(4-methylfuran) formate. google.com This precursor undergoes a series of reactions including ring expansion, hydroxyl chlorination, and dechlorination to yield the target molecule. google.comgoogle.com This method is advantageous as it avoids the formation of the difficult-to-separate 2,6-diamino-4-methylpyridine byproduct. google.com To obtain this compound, this 2-amino-4-methylpyridine intermediate would then typically undergo nitration at the 5-position, followed by reduction of the newly introduced nitro group.

A general multi-step synthesis for 1,2,4-oxadiazoles, which demonstrates a typical synthetic logic, involves converting a nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov This step-by-step construction is analogous to the logic used in building complex pyridines. nih.gov

Modern Multicomponent Reaction (MCR) Strategies

Modern synthetic chemistry increasingly favors methods that improve efficiency and reduce waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are central to this philosophy. beilstein-journals.orgmdpi.com

Catalysis is key to many modern synthetic methods, enabling reactions under milder conditions and with greater control. An efficient two-step synthesis of various diaminopyridines relies on a palladium-catalyzed coupling reaction of ammonia with chloropyridines that are deactivated by an existing alkylamino substituent. nih.gov This method is notable for its use of very low catalyst loadings and remarkably mild reaction conditions, making it suitable for industrial applications. nih.gov

Iodine has also been employed as a metal-free catalyst for three-component reactions to synthesize complex heterocyclic systems like pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids. nih.govacs.org While not directly yielding diaminopicolines, these catalyst-mediated MCRs showcase modern approaches to building complex nitrogen-containing heterocycles. acs.org In some cases, simple and inexpensive catalysts like diammonium hydrogen phosphate (B84403) (DAHP) can effectively promote one-pot, three-component reactions in environmentally benign aqueous media to form related fused-ring systems like pyrido[2,3-d]pyrimidines. scirp.org

| Catalyst System | Reactants | Product Type | Key Advantages |

| Palladium / Ligand | Amino-chloropyridine, Ammonia | Diaminopyridine | Low catalyst loading, mild conditions. nih.gov |

| Molecular Iodine | Aryl methyl ketone, 2-Aminopyridine (B139424), Barbituric acid | Pyrimidine-linked imidazopyridine | Metal-free, one-pot C-H oxidation. acs.org |

| Diammonium Hydrogen Phosphate (DAHP) | Aminouracil, Malononitrile, Aldehyde | Pyrido[2,3-d]pyrimidine | Inexpensive, non-toxic, aqueous media. scirp.org |

For example, various 2,4-disubstituted pyrido[3,2-d]pyrimidines, which are structurally related to diaminopyridines, have been prepared using one-pot diamination approaches starting from 2,4-dichloropyrido[3,2-d]pyrimidine. rsc.org Similarly, an efficient one-pot synthesis of novel 2,4-diaminopyrimidine (B92962) derivatives has been developed. nih.gov The synthesis of polysubstituted pyridines can be achieved through one-pot, three-component cyclocondensation processes that modify the classical Bohlmann-Rahtz reaction. core.ac.uk These protocols can be further enhanced by using microwave irradiation, which often leads to dramatically reduced reaction times and improved yields. beilstein-journals.orgscirp.org The use of microwave energy in MCRs is an attractive strategy for the rapid and efficient generation of chemical libraries for drug discovery. scirp.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of nitrogen-containing heterocycles is a burgeoning field of research. However, these principles have not been specifically applied to this compound in any published literature to date. The following subsections outline the desired, yet currently unavailable, research avenues.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often reducing reaction times and energy consumption. For the synthesis of pyridine derivatives, methods such as microwave-assisted organic synthesis (MAOS) under solvent-free conditions have been reported for other substituted pyridines. These reactions often involve the condensation of various precursors on a solid support or simply mixing the neat reactants. However, no specific examples or studies demonstrating the feasibility of such conditions for the synthesis of this compound could be located.

The development of reusable catalysts is another critical aspect of sustainable chemical synthesis. For related heterocyclic compounds, magnetically separable nanocatalysts, often featuring a core of iron oxide coated with a catalytic species, have been employed. These catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reaction cycles without significant loss of activity. Research into such systems for the synthesis of various pyridine derivatives is ongoing, but as of now, no studies have been published detailing the use of any reusable catalytic system for the preparation of this compound.

Synthetic Pathways to Functionalized Derivatives of this compound

The ability to selectively functionalize a core molecule is paramount for its application in drug discovery and materials science. The presence of two amino groups and a methyl group on the pyridine ring of this compound suggests a rich potential for derivatization. However, the specific methodologies for achieving controlled and selective functionalization of this compound are not documented in the scientific literature.

The synthesis of functionalized derivatives of this compound would logically begin with the preparation of precursors bearing specific substituent patterns. This could involve the synthesis of a substituted pyridine ring prior to the introduction of the amino groups, or the protection of one or both amino groups of this compound to allow for selective reactions at other positions. While general strategies for the synthesis of substituted pyridines are well-established, there are no published methods that specifically detail the preparation of precursors for the targeted synthesis of functionalized this compound derivatives.

Once a precursor is obtained, selective functional group transformations would be necessary to install the desired functionality. For aminopyridines in general, reactions such as electrophilic aromatic substitution, diazotization of the amino groups followed by substitution, and metal-catalyzed cross-coupling reactions are common. The relative positions of the amino and methyl groups on the this compound ring would be expected to direct the regioselectivity of these transformations. However, without empirical data from specific studies on this molecule, any discussion of reaction outcomes remains purely speculative. There is a clear need for foundational research to explore the reactivity of the this compound core and to develop a toolbox of reliable functionalization reactions.

Chemical Reactivity and Organic Transformations

Electrophilic Aromatic Substitution Reactions on the Picoline Nucleus

The pyridine (B92270) ring is typically deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.orgquimicaorganica.org This effect is amplified in acidic conditions, where the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq However, the presence of powerful activating groups, such as amino (-NH2) and methyl (-CH3), can overcome this inherent lack of reactivity. pearson.comdigitellinc.com In 2,5-Diamino-4-picoline, the two amino groups and the methyl group act as strong activating, ortho- and para-directing groups, making the pyridine ring more susceptible to electrophilic attack than pyridine itself.

The directing effects of these substituents determine the position of substitution for an incoming electrophile. The amino group at C2 directs towards C3 (ortho) and C5 (para, already substituted). The amino group at C5 directs towards C4 (ortho, already substituted) and C6 (ortho). The methyl group at C4 directs towards C3 (ortho) and C5 (para, already substituted). The cumulative effect of these groups strongly activates the C3 and C6 positions for electrophilic attack.

For instance, in halogenation reactions, the high activation of the ring can lead to complex outcomes. Studies on the reaction of 4-aminopyridine (B3432731) with bromine have shown that it can result in a peculiar bromination-dimerization process, indicating the high reactivity of the aminated pyridine system. acs.orgresearchgate.net While direct experimental data on the halogenation or nitration of this compound is scarce in the provided results, it is anticipated that such reactions would proceed under milder conditions than those required for pyridine and would yield substitution primarily at the C3 and/or C6 positions.

| Substituent | Position | Activating/Deactivating Effect | Directing Influence | Favored Positions for EAS |

|---|---|---|---|---|

| 2-Amino | C2 | Strongly Activating | Ortho, Para | C3 |

| 5-Amino | C5 | Strongly Activating | Ortho, Para | C4 (blocked), C6 |

| 4-Methyl | C4 | Activating | Ortho, Para | C3, C5 (blocked) |

| Overall | - | Strongly Activated Ring | - | C3 and C6 |

Nucleophilic Substitution Pathways Involving Amino Groups and Pyridine Ring

While the pyridine ring is generally activated for nucleophilic substitution, particularly at the 2, 4, and 6 positions, the amino groups in this compound are poor leaving groups. wikipedia.org A key strategy to facilitate nucleophilic substitution is the conversion of one or both amino groups into a diazonium salt (-N₂⁺), which is an excellent leaving group. This transformation is typically achieved by treating the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. mnstate.edu

The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, where a copper(I) salt is used to catalyze the replacement of the diazonium group with a nucleophile. wikipedia.orgbyjus.com This reaction provides a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install. nih.gov Depending on the reaction conditions, it may be possible to selectively diazotize one of the two amino groups, offering a route to differentially functionalized products.

| Reagent | Product (Substitution at C2 or C5) | Reaction Name |

|---|---|---|

| CuCl / HCl | 2-Chloro-5-amino-4-picoline or 5-Chloro-2-amino-4-picoline | Sandmeyer Reaction |

| CuBr / HBr | 2-Bromo-5-amino-4-picoline or 5-Bromo-2-amino-4-picoline | Sandmeyer Reaction |

| CuCN / KCN | 2-Cyano-5-amino-4-picoline or 5-Cyano-2-amino-4-picoline | Sandmeyer Reaction |

| Cu₂O / H₂O, H⁺ | 2-Hydroxy-5-amino-4-picoline or 5-Hydroxy-2-amino-4-picoline | Sandmeyer-type Reaction |

Derivatization Reactions for Expanding Molecular Complexity

The primary amino groups at the C2 and C5 positions of this compound readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction typically involves the liberation of a water molecule and is often catalyzed by acid. masterorganicchemistry.comredalyc.org Depending on the stoichiometry of the reactants, it is possible to form either a mono-imine, where only one amino group has reacted, or a di-imine from the reaction of both amino groups. This reaction is a straightforward and efficient method for elaborating the molecular structure. organic-chemistry.orgresearchgate.net

Aromatic diamines are valuable building blocks for the synthesis of fused heterocyclic systems. For example, o-diamines (1,2-diamines) are common precursors for benzodiazepines or quinoxalines. While this compound is not an o-diamine, its two amino groups can still participate in cyclization reactions with appropriate bifunctional reagents to create fused-ring structures. The synthesis of imidazopyridines, for instance, often starts from diaminopyridine derivatives. nih.govnih.gove3s-conferences.org The reaction of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid, yields imidazo[4,5-b]pyridines. nih.gov By analogy, reacting this compound with reagents such as α-dicarbonyl compounds, α-haloketones, or carboxylic acid derivatives could lead to the formation of novel fused imidazole (B134444) or other heterocyclic rings, expanding the structural diversity of compounds derived from this scaffold.

Redox Chemistry of this compound: Oxidation and Reduction Pathways

The redox chemistry of this compound involves several potential transformations.

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using peracids. wikipedia.org This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The methyl group at C4 can be oxidized to a carboxylic acid (isonicotinic acid derivative) under vigorous oxidizing conditions, a known reaction for picolines. mdpi.com The amino groups themselves are also susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

Reduction: The pyridine ring is aromatic and generally resistant to reduction. Catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is possible but typically requires high pressure, high temperature, and an active catalyst. The existing amino groups are generally stable under these conditions.

Exploiting Diamine Functionality for Novel Heterocyclic Synthesis

The presence of two nucleophilic amino groups makes this compound a versatile precursor for the synthesis of more complex heterocyclic structures, extending beyond the fused systems mentioned previously. This diamine functionality can be exploited to construct a variety of ring systems. For example, treatment of aminopyridines can lead to the formation of triazolopyridines, which are heterocyclic compounds composed of a triazole ring fused to a pyridine ring. rsc.orgnih.govwikipedia.org These syntheses often involve the conversion of an amino group into a hydrazine, followed by cyclization with a one-carbon unit.

Furthermore, the reaction of the two amino groups with various bifunctional electrophiles can lead to the formation of new heterocyclic rings. Examples include:

Reaction with phosgene (B1210022) or its equivalents to form a cyclic urea (B33335) derivative.

Reaction with dicarboxylic acids or their acyl chloride derivatives to form macrocyclic amides.

Reaction with carbon disulfide to form a cyclic thiourea.

These reactions highlight the potential of this compound as a scaffold for building a diverse array of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles of 2,5-Diamino-4-picoline

The design of ligands is crucial for tuning the properties of the resulting metal complexes. The specific arrangement of donor atoms and substituent groups on the this compound scaffold dictates its interaction with metal centers.

This compound possesses three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen (N1) and the two amino group nitrogens (at C2 and C5). This arrangement provides the potential for various coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center through the pyridine ring nitrogen, which is the most common mode for simple pyridine-type ligands. In this mode, the amino groups may not be involved in direct coordination but can influence the electronic properties of the ligand and participate in hydrogen bonding within the crystal lattice. pvpcollegepatoda.org

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the pyridine nitrogen and the nitrogen of the adjacent amino group at the C2 position. This forms a stable five-membered chelate ring, a behavior commonly observed in 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.org

Bridging Coordination: It is also conceivable for the ligand to act as a bridging ligand, connecting two different metal centers. This could occur through the pyridine nitrogen coordinating to one metal and one or both of the exocyclic amino groups coordinating to a second metal ion.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of competing ligands or coordinating anions. pvpcollegepatoda.org

Substituents on the pyridine ring significantly modulate the ligand's coordination properties through steric and electronic effects. nih.gov

Electronic Effect: The methyl group at the 4-position is an electron-donating group. cdnsciencepub.com Through an inductive effect, it increases the electron density on the pyridine ring. This enhanced electron density increases the basicity (Lewis basicity) of the pyridine nitrogen atom, making it a stronger σ-donor to a metal center. nih.govresearchgate.net This generally leads to the formation of more stable metal complexes compared to those with unsubstituted pyridine. researchgate.net

Steric Effect: The position of the methyl group is critical in determining its steric impact. Located at the 4-position (para to the ring nitrogen), the methyl group exerts minimal steric hindrance on the coordination of a metal ion to the pyridine nitrogen. rsc.org This is in contrast to substituents at the 2- or 6-positions (ortho to the nitrogen), which can sterically impede the approach of a metal ion and influence the resulting coordination geometry. wikipedia.orgresearchgate.net The lack of significant steric hindrance from the 4-methyl group allows for more predictable coordination behavior primarily governed by electronic factors.

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward and well-established methods of coordination chemistry.

The complexation of this compound with transition metal ions is typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent.

For divalent metal ions (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), a common method involves the direct reaction of a metal halide (e.g., CoCl₂) or metal nitrate (B79036) with the ligand. scirp.orgnih.govekb.eg The general procedure consists of dissolving the metal salt, often in an aqueous or alcoholic solution, and adding it to a solution of the ligand, usually dissolved in ethanol (B145695) or a similar organic solvent. scirp.orgekb.eg The reaction mixture is often stirred and may be gently heated or refluxed for several hours to ensure complete reaction. scirp.orgekb.eg Upon cooling or solvent evaporation, the solid complex precipitates and can be isolated by filtration, washed, and dried. nih.gov

For trivalent metal ions (e.g., Fe³⁺, Co³⁺, Ru³⁺), similar synthetic strategies can be employed. nih.gov However, the higher charge density of trivalent cations can influence the reaction, potentially leading to hydrolysis or requiring stricter control of pH. The choice of solvent and counter-ion is critical to prevent the formation of insoluble metal hydroxides and to favor the desired coordination complex. In some cases, redox reactions can occur, particularly with reducing ligands or metal ions like Fe³⁺. nih.gov

The final structure of a metal complex, including its stoichiometry (metal-to-ligand ratio) and coordination geometry, is influenced by a combination of factors that can be experimentally controlled.

Reaction Stoichiometry: The molar ratio of metal to ligand used in the synthesis is a primary determinant of the complex's stoichiometry. nih.gov For example, using a 1:2 metal-to-ligand ratio may favor the formation of [M(L)₂X₂] type complexes, while a larger excess of the ligand might lead to species like [M(L)₄]²⁺. wikipedia.org

Nature of the Metal Ion: Each metal ion has a preferred coordination number and geometry based on its size, charge, and d-electron configuration. libretexts.org For instance, Co(II) and Zn(II) can readily form tetrahedral or octahedral complexes, while Ni(II) often favors square planar or octahedral geometries, and Cu(II) is known for its distorted octahedral or square pyramidal structures due to the Jahn-Teller effect. libretexts.orgnih.govfiveable.me

Counter-Anions: The anion of the metal salt can play a crucial role. Small, strongly coordinating anions like Cl⁻ may directly bind to the metal center, resulting in neutral complexes with lower coordination numbers (e.g., tetrahedral [Co(L)₂Cl₂]). researchgate.net In contrast, large, weakly coordinating anions like ClO₄⁻ or NO₃⁻ are often displaced from the primary coordination sphere, allowing more ligand molecules to bind and favoring the formation of cationic complexes with higher coordination numbers (e.g., octahedral [M(L)₆]²⁺). wikipedia.orgmdpi.com

By carefully selecting the metal salt, ligand ratio, and reaction conditions, it is possible to direct the synthesis toward complexes with specific stoichiometries and geometries, such as tetrahedral, square planar, or octahedral. fiveable.melibretexts.org

Structural Elucidation of Metal Complexes

The definitive structures of metal complexes containing this compound are determined using a combination of spectroscopic techniques and single-crystal X-ray diffraction. While specific structural data for complexes of this compound are not widely reported, the characterization of a closely related complex, dichlorobis(2-amino-4-methylpyridine)cobalt(II), provides a clear example of the type of structural information obtained. researchgate.net

This complex, [Co(C₆H₈N₂)₂Cl₂], features a mononuclear cobalt(II) center. The ligand, 2-amino-4-methylpyridine (B118599), coordinates to the cobalt ion as a monodentate ligand through its pyridine nitrogen atom. The resulting geometry around the cobalt center is tetrahedral.

Spectroscopic methods are also vital for characterization.

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and amino groups upon complexation. ut.ac.ir The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) stretching vibrations. ut.ac.ir

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net Intense charge-transfer bands may also be observed. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center, confirming its oxidation state and spin state (e.g., high-spin Co(II) in a tetrahedral environment). researchgate.net

The combination of these methods provides a comprehensive structural picture of the synthesized complexes.

Table 1: Selected Crystallographic Data for the Related Complex [Co(2-amino-4-methylpyridine)₂Cl₂] researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆Cl₂CoN₄ |

| Crystal System | Orthorhombic |

| Space Group | Pcan |

| a (Å) | 16.591(4) |

| b (Å) | 12.016(3) |

| c (Å) | 8.229(2) |

| Coordination Geometry | Tetrahedral |

| Co-N Bond Length (Å) | 2.035(3) |

| Co-Cl Bond Length (Å) | 2.247(1) |

| N-Co-N Angle (°) | 108.5(1) |

| Cl-Co-Cl Angle (°) | 110.1(1) |

Note: Data presented is for the analogous compound 2-amino-4-methylpyridine, used to illustrate the principles of structural elucidation.

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction is an essential technique for the precise determination of the three-dimensional structure of coordination compounds. This analysis provides crucial information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For many metal-picoline complexes, this method has been used to elucidate their solid-state structures. nih.govresearchgate.net For instance, studies on metal complexes with 4-picoline have revealed various coordination modes, including polymeric chains and discrete dimeric structures, depending on the metal ion and counter-anions involved. nih.gov A thorough search of crystallographic databases, however, did not yield any entries for metal complexes of this compound.

Spectroscopic Signatures for Metal-Ligand Interactions in Complexes

Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterizing metal-ligand interactions. In coordination complexes of pyridine derivatives, shifts in the vibrational frequencies of the pyridine ring in IR spectra can indicate coordination to a metal center. kpi.ua UV-Vis spectroscopy can provide insights into the electronic transitions within the complex, including d-d transitions and charge-transfer bands. ijcce.ac.ir While spectroscopic data is abundant for complexes of related ligands like 2-amino-4-methylpyridine, researchgate.net specific spectroscopic signatures for metal complexes of this compound have not been reported.

Electronic and Electrochemical Properties of Coordination Compounds

The electronic and electrochemical properties of coordination compounds are crucial for their potential applications in areas such as catalysis and materials science.

Investigation of Redox Behavior and Electron Transfer Processes in Complexes

Cyclic voltammetry and other electrochemical techniques are used to study the redox behavior of metal complexes, providing information on the stability of different oxidation states and the mechanisms of electron transfer. The redox potentials of a complex are influenced by the nature of the metal, the ligand, and the coordination environment. For example, studies on manganese complexes with other nitrogen-containing ligands have detailed their Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox processes. mdpi.com However, there is no available literature on the investigation of redox behavior or electron transfer processes specifically within complexes of this compound.

Characterization of Charge-Transfer Phenomena within Metal-Diaminopicoline Systems

Charge-transfer phenomena, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), are important electronic transitions in coordination compounds that can influence their photophysical and photochemical properties. nih.govrsc.org These transitions can often be observed in the electronic absorption spectra of the complexes. The energy of these charge-transfer bands provides information about the electronic communication between the metal and the ligand. Despite the potential for interesting charge-transfer properties due to the presence of both amino and picoline moieties, no studies characterizing such phenomena in metal-2,5-Diamino-4-picoline systems have been found.

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of chemical transformations. The ligand plays a critical role in tuning the catalytic activity and selectivity of the metal center.

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, while heterogeneous catalysis involves catalysts in a different phase. Metal complexes of pyridine-based ligands have been explored in both types of catalysis for reactions such as hydrogenation, oxidation, and cross-coupling. mdpi.comacs.orgmdpi.com The electronic and steric properties of the ligand can be modified to optimize catalyst performance. There is currently no published research detailing the use of this compound metal complexes in either homogeneous or heterogeneous catalysis.

Cooperative Reactivity in Bimetallic Systems

The exploration of this compound in the context of cooperative reactivity within bimetallic systems is a specialized area of coordination chemistry. Bimetallic complexes, which feature two metal centers held in close proximity by a bridging ligand, are of significant interest due to their potential for synergistic effects in catalysis and small molecule activation. rsc.orgnih.gov The strategic design of these systems often aims to mimic the active sites of metalloenzymes or to achieve reactivity not possible with their monometallic counterparts. nih.govresearchgate.net

While the concept of bimetallic cooperativity is well-established, specific research detailing the use of this compound as a bridging ligand in such systems is not extensively documented in publicly available literature. General principles from related systems, however, can provide a framework for understanding its potential role. For a ligand like this compound, the two amino groups and the pyridine nitrogen offer multiple potential coordination sites for metal ions. This arrangement could theoretically allow the ligand to bridge two metal centers, creating a bimetallic complex.

The potential for cooperative reactivity in a hypothetical bimetallic complex bridged by this compound would depend on several factors, including the identity of the metal ions, the coordination geometry, and the distance between the metal centers. The electronic properties of the picoline ring, substituted with two amino groups, would also play a significant role in modulating the reactivity of the coordinated metals.

Detailed research findings, including specific data on reaction kinetics, substrate activation, or catalytic turnover frequencies for bimetallic complexes of this compound, are not available in the provided search results. Consequently, a data table summarizing such experimental results cannot be constructed at this time. Further experimental investigation is required to elucidate the cooperative reactivity of this compound in bimetallic systems and to characterize the properties of any resulting complexes.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. In 2,5-Diamino-4-picoline, the protons on the pyridine (B92270) ring, the methyl group, and the amino groups will exhibit distinct signals.

Aromatic protons, such as those on a pyridine ring, typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm. pdx.edu The exact positions of the signals for the H-3 and H-6 protons of this compound are influenced by the electron-donating effects of the two amino groups and the methyl group. Protons attached to sp³ hybridized carbons, like those of the methyl group, appear in the upfield region, typically between 0.9 and 1.5 ppm. orgchemboulder.com The protons of the amino (-NH₂) groups are often observed as broad singlets and their chemical shift can vary over a wide range (0.5-5.0 ppm) depending on factors like solvent and concentration due to hydrogen bonding. wvu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.0 - 7.5 | Singlet |

| H-6 | 7.0 - 8.5 | Singlet |

| CH₃ | 2.0 - 2.5 | Singlet |

| NH₂ (at C-2) | 3.0 - 5.0 | Broad Singlet |

| NH₂ (at C-5) | 3.0 - 5.0 | Broad Singlet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Chemical Shift Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. chemistrysteps.com

Carbons in aromatic rings, such as the pyridine ring in this compound, typically resonate between 110 and 160 ppm. compoundchem.com The specific chemical shifts of the pyridine carbons are influenced by the substituents. The carbons bearing the amino groups (C-2 and C-5) are expected to be shifted to higher ppm values due to the electron-donating nature of the nitrogen atoms. The carbon of the methyl group (C-4) will also influence the chemical shifts of the adjacent ring carbons. The methyl carbon itself will appear in the upfield region of the spectrum, typically between 10 and 30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 160 |

| C-3 | 105 - 115 |

| C-4 | 145 - 155 |

| C-5 | 135 - 145 |

| C-6 | 140 - 150 |

| CH₃ | 15 - 25 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity between protons on the pyridine ring, if any were coupled. However, given the substitution pattern, the aromatic protons are likely singlets and would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the H-3 proton to C-3, the H-6 proton to C-6, and the methyl protons to the methyl carbon. columbia.edu This is a powerful tool for assigning the proton and carbon signals unambiguously.

Real-time NMR Monitoring for Reaction Pathway Elucidation

Real-time NMR monitoring is a valuable technique for studying reaction kinetics and mechanisms. magritek.com By acquiring NMR spectra at regular intervals during a chemical reaction, it is possible to track the disappearance of reactants, the appearance of products, and the formation of any intermediates. This non-invasive method provides quantitative data on the concentrations of different species over time. magritek.com For reactions involving this compound, such as its synthesis or its use as a precursor, real-time NMR can provide crucial insights into the reaction pathway, helping to optimize reaction conditions and understand the underlying mechanism. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

N-H Stretching: The two amino groups will give rise to characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹. Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. msu.edu

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration of the primary amino groups typically appears in the range of 1650-1580 cm⁻¹. researchgate.net

C-H Bending: The C-H bending vibrations of the methyl group will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the amino groups are expected in the 1350-1250 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl (-CH₃) | C-H Stretch | < 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 |

| Methyl (-CH₃) | C-H Bend | ~1450 and ~1375 |

| C-N | C-N Stretch | 1350 - 1250 |

Note: The exact positions and intensities of these bands can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint". nih.govnih.goveurekalert.orglabmedica.com This technique is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When light interacts with a molecule, most of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of the scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference corresponds to the energy of the vibrational modes of the molecule. nih.gov

The Raman spectrum of this compound is expected to be rich in information due to its substituted pyridine ring structure. The vibrational modes of the pyridine ring, as well as the amino (-NH2) and methyl (-CH3) functional groups, will give rise to characteristic Raman bands. The positions and intensities of these bands are sensitive to the molecular structure, symmetry, and the electronic environment of the vibrating atoms.

Key vibrational modes for this compound that would be observable in a Raman spectrum include:

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes, including ring stretching, ring breathing, and in-plane and out-of-plane bending modes. cdnsciencepub.comnih.govresearchgate.net The substitution pattern on the ring in this compound will influence the frequencies of these modes compared to unsubstituted pyridine. acs.org

Amino Group Vibrations: The amino groups will exhibit N-H stretching, scissoring, wagging, and twisting modes. The positions of these bands can provide information about hydrogen bonding interactions.

Methyl Group Vibrations: The methyl group will show characteristic C-H stretching (symmetric and asymmetric) and bending (scissoring and rocking) modes.

C-N and C-C Stretching Vibrations: The stretching vibrations of the carbon-nitrogen bonds of the amino groups and the carbon-carbon bond of the methyl group attached to the pyridine ring will also be present.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~990 - 1030 |

| Pyridine Ring Stretching | ~1570 - 1610 |

| C-N Stretching | ~1250 - 1350 |

| N-H Stretching | ~3300 - 3500 |

| C-H Stretching (methyl) | ~2850 - 2950 |

| N-H Bending (scissoring) | ~1600 - 1650 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. uzh.chshu.ac.uk This absorption of energy corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uktanta.edu.eg The wavelengths at which a molecule absorbs light and the intensity of the absorption are characteristic of its electronic structure.

For organic molecules like this compound, the electronic transitions of interest are primarily π → π* and n → π* transitions. uzh.chshu.ac.uk

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically observed in molecules containing double or triple bonds and aromatic systems. These transitions are generally high in intensity (large molar absorptivity, ε). shu.ac.uk

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyridine ring and amino groups, to a π* antibonding orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is significantly influenced by the conjugation of the pyridine ring and the presence of the amino and methyl substituents. The pyridine ring itself is a chromophore, a part of a molecule responsible for its color. tanta.edu.eg The amino groups act as auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). slideshare.net

The amino groups, being electron-donating, extend the conjugation of the π-system of the pyridine ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgmasterorganicchemistry.com As a result, less energy is required to excite an electron, leading to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted pyridine. libretexts.org The methyl group, being a weak electron-donating group, will have a smaller effect on the absorption spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~280 - 320 | High (~5,000 - 15,000) |

| n → π | ~340 - 380 | Low (~100 - 1,000) |

Fluorescence Spectroscopy for Luminescent Properties and Quantum Yield Analysis

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. When a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state through vibrational relaxation.

Many aromatic compounds, including substituted pyridines, exhibit fluorescence. The presence of amino groups on the pyridine ring in this compound is expected to enhance its fluorescent properties. nih.gov The quantum yield (Φ) of fluorescence is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govresearchgate.netedinst.com A high quantum yield indicates that fluorescence is a major pathway for the molecule to return to the ground state.

The luminescent properties of this compound, including its emission wavelength and quantum yield, will be influenced by several factors, including the solvent polarity and the presence of acidic or basic conditions, which can affect the protonation state of the amino groups and the pyridine nitrogen. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield under the same experimental conditions. researchgate.net

Table 3: Predicted Fluorescence Properties of this compound

| Property | Predicted Value |

| Excitation Wavelength (λex) | Corresponds to the π → π* absorption maximum |

| Emission Wavelength (λem) | Longer wavelength than λex, likely in the visible region |

| Quantum Yield (Φ) | Moderate to high, dependent on solvent and pH |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. chemguide.co.uk In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected.

For this compound, the molecular ion (M⁺) peak in the mass spectrum will correspond to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.ukyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. The most stable fragments will appear as more intense peaks in the mass spectrum.

Predicted fragmentation pathways for this compound include:

Loss of a methyl radical (·CH3): This would result in a fragment ion with an m/z value of (M - 15).

Loss of an amino radical (·NH2): This would lead to a fragment ion with an m/z of (M - 16).

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring can lead to the loss of HCN, resulting in a fragment with an m/z of (M - 27).

Cleavage of the pyridine ring: The aromatic ring can undergo more complex fragmentation to produce various smaller ions.

The relative abundance of the fragment ions provides valuable information about the stability of different parts of the molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z |

| Molecular Ion [M]⁺ | 123.17 |

| [M - CH₃]⁺ | 108.14 |

| [M - NH₂]⁺ | 107.16 |

| [M - HCN]⁺ | 96.14 |

Advanced Spectroscopic Techniques for Solid-State Characterization

Powder X-ray Diffraction (P-XRD) for Crystalline Phase Analysis

Powder X-ray diffraction (P-XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its crystal structure. pmda.go.jp When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted X-rays are recorded, producing a diffraction pattern that is unique to the crystalline structure of the material. mdpi.com

For this compound, P-XRD can be used to:

Identify the crystalline form: If the compound can exist in multiple crystalline forms (polymorphs), P-XRD can be used to identify which form is present. rigaku.com

Determine the crystal structure: The diffraction pattern can be analyzed to determine the unit cell dimensions, space group, and atomic positions within the crystal lattice.

Assess the purity of a crystalline sample: The presence of other crystalline phases as impurities can be detected by the appearance of additional peaks in the diffraction pattern. mdpi.com

Analyze the degree of crystallinity: P-XRD can be used to distinguish between crystalline and amorphous (non-crystalline) material. nih.gov

The P-XRD pattern of this compound will consist of a series of peaks at specific diffraction angles (2θ). The position of each peak corresponds to a specific set of lattice planes in the crystal, and the intensity of the peak is related to the arrangement of atoms within those planes.

Table 5: Information Obtainable from P-XRD Analysis of this compound

| Parameter | Description |

| Peak Positions (2θ) | Related to the unit cell dimensions and crystal system. |

| Peak Intensities | Related to the atomic positions within the unit cell. |

| Peak Broadening | Can provide information about crystallite size and microstrain. |

| Amorphous Halo | A broad, diffuse background signal indicative of amorphous content. |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a sample with high resolution. myscope.training In the analysis of this compound, SEM imaging would typically reveal the particle shape, size distribution, and surface texture of the compound in its solid state. This morphological information is vital for applications where physical form, such as in catalysis or materials science, is important.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides a qualitative and quantitative analysis of the elemental composition of the sample. thermofisher.comlibretexts.org The technique works by detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam of the SEM. myscope.trainingwikipedia.org Each element emits X-rays at a unique energy level, allowing for precise identification and quantification of the elements present. wikipedia.orgnih.gov

For a pure sample of this compound (C₆H₉N₃), the EDX analysis is expected to confirm the presence of Carbon (C), Nitrogen (N), and potentially Oxygen (O) if the sample has been exposed to air. The theoretical elemental composition can be calculated from its chemical formula and serves as a benchmark for the experimental data obtained from EDX.

Table 1: Expected Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Weight Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 58.51 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 7.38 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 34.11 |

| Total | 123.18 | 100.00 |

Note: This is an interactive data table based on theoretical calculations.

Actual research findings from an EDX analysis would provide experimental weight percentages of the constituent elements. These results are critical for confirming the purity of the synthesized compound and for identifying any potential contaminants. While specific research data on the SEM and EDX analysis of this compound is not broadly published, the application of these techniques remains a standard and essential step in the characterization of novel chemical compounds. The combination of SEM and EDX offers a comprehensive micro-level assessment of both the physical structure and the elemental integrity of this compound. jhna.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for modern computational studies, offering a way to solve the Schrödinger equation approximately for complex molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations, particularly for studying substituted pyridine (B92270) systems. This approach is centered on calculating the electron density of a system to determine its energy and other properties. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. For pyridine derivatives, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to achieve a reliable prediction of molecular geometries.

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the molecular electrostatic potential (which highlights electron-rich and electron-poor regions), and atomic charges. For 2,5-Diamino-4-picoline, DFT calculations would reveal how the electron-donating amino groups and the methyl group influence the electron distribution within the pyridine ring. Studies on similar molecules, such as nitro-derivatives of 2-amino-4-methylpyridine (B118599), have successfully used the B3LYP/6-311G(2d,2p) level of theory to determine molecular structures and compare them with X-ray diffraction data.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values for substituted pyridines and has been generated for demonstrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N(H₂) | 1.375 |

| C5-N(H₂) | 1.380 | |

| C4-C(H₃) | 1.510 | |

| C2-N1 | 1.340 | |

| Bond Angle (°) | C3-C4-C5 | 119.5 |

| N1-C2-C3 | 122.0 | |

| C3-C4-C(H₃) | 121.0 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy, though at a significantly higher computational cost than DFT.

These high-level methods are invaluable for benchmarking DFT results and for predicting properties where DFT may be less reliable. For instance, ab initio calculations can provide highly accurate predictions of spectroscopic properties, ionization potentials, and electron affinities. In the study of pyridine derivatives, ab initio methods have been used to investigate valence isomers and the electronic reorganization that accompanies ionization. For this compound, such calculations could provide a definitive analysis of its electronic states and serve as a benchmark for validating faster, more efficient computational methods.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. This framework is essential for understanding chemical bonding, electronic transitions, and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO, while the methyl group has a smaller effect. This would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is moderately reactive and a good electron donor.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Note: The following data is illustrative and has been generated for demonstrative purposes.)

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.40 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 |

| Global Electrophilicity Index | ω | μ² / 2η | 2.36 |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure concept. The primary utility of NBO analysis lies in its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds).

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)) for each interaction. For this compound, NBO analysis would be particularly insightful for understanding:

The delocalization of the nitrogen lone pair electrons from the amino groups into the π* antibonding orbitals of the pyridine ring.

The hyperconjugative interactions between the C-H bonds of the methyl group and the ring's π system.

The nature of the N-H···N and N-H···O hydrogen bonds that might form in dimers or larger clusters of the molecule.

These interactions are fundamental to the molecule's electronic structure, stability, and potential for intermolecular bonding.

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: The following data is illustrative and has been generated for demonstrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) on C2-NH₂ | π(C3-C4) | 18.5 | n → π (Resonance) |

| LP(N) on C5-NH₂ | π(C4-C3) | 15.2 | n → π (Resonance) |

| σ(C-H) of CH₃ | π(C3-C4) | 4.8 | σ → π (Hyperconjugation) |

| π(C2-C3) | π(C4-C5) | 22.1 | π → π (Intra-ring Delocalization) |

Spectroscopic Property Prediction and Validation

A significant application of quantum chemical calculations is the prediction of various molecular spectra, which can then be compared with experimental results for validation. DFT and ab initio methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Theoretical calculations produce harmonic frequencies, which are systematically higher than the anharmonic frequencies observed experimentally. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, computational methods could predict its characteristic vibrational modes (e.g., N-H stretches, C-N stretches, ring breathing modes) and its electronic transitions, providing a theoretical basis for interpreting experimental spectroscopic data. The comparison between calculated and experimental spectra is a crucial step in confirming the molecular structure and validating the computational methodology used.

Theoretical Prediction of Vibrational Frequencies and Electronic Spectra

Computational chemistry offers powerful tools for the prediction of molecular vibrational frequencies and electronic spectra. For a molecule like this compound, methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to calculate the infrared (IR) and Raman spectra. These calculations would identify the characteristic vibrational modes of the molecule, including the stretching and bending of C-H, N-H, C-N, and C-C bonds, as well as the vibrations of the pyridine ring.

The electronic absorption spectra, which are crucial for understanding the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). This method would provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic amines.

While specific data for this compound is not available, studies on similar molecules like 2-amino-4-methylpyridine have shown that theoretical calculations can provide valuable insights into their spectroscopic properties.

Comparative Analysis of Computational and Experimental Spectroscopic Data

A critical step in computational studies is the validation of theoretical models against experimental data. For this compound, this would involve comparing the calculated vibrational and electronic spectra with experimentally obtained data from techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Visible spectroscopy.

A strong correlation between the computed and experimental spectra would confirm the accuracy of the chosen computational method and the predicted molecular structure. For instance, in a study on 2-amino-4-methylpyridine, a comparison of the experimental and calculated IR spectra helped in the detailed assignment of the vibrational modes. Such a comparative analysis for this compound would provide a deeper understanding of its molecular structure and electronic properties.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by providing insights into the energetics and structures of reactants, transition states, and products.

For reactions involving this compound, computational techniques can be used to locate the transition state structures, which are the energy maxima along the reaction coordinate. By analyzing the vibrational frequencies of the transition state (which should have exactly one imaginary frequency corresponding to the reaction coordinate), the pathway of the reaction can be confirmed. This type of analysis would be crucial in understanding, for example, electrophilic substitution reactions on the pyridine ring or reactions involving the amino groups.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a potential energy surface or energy landscape for a given reaction can be mapped. This map provides a comprehensive view of the reaction mechanism. From the energy barriers (activation energies) obtained from this landscape, reaction rates can be estimated using transition state theory. This would allow for a theoretical prediction of the kinetics of reactions involving this compound.

Supramolecular Assembly Exploration by Hirshfeld Surface Analysis and Computational Studies